molecular formula C19H17BrN2O4S B2579383 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-19-7

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2579383
CAS No.: 865200-19-7
M. Wt: 449.32
InChI Key: UHOYBAPBACAWMB-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of 2-bromobenzoyl chloride, which is then reacted with 2-aminobenzenethiol to form the benzothiazole core. The ethoxy group is introduced through an ethylation reaction, and the final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler benzothiazole derivative with similar reactivity.

    2-bromobenzothiazole: Shares the bromine substituent but lacks the ethoxy and imine groups.

    Methyl 2-benzothiazolylacetate: Similar ester functionality but different substituents on the benzothiazole ring.

Uniqueness

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, imine group, and ethoxy substituent allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-3-26-12-8-9-15-16(10-12)27-19(22(15)11-17(23)25-2)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOYBAPBACAWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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